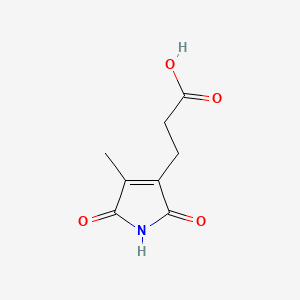

4-Methyl-2-methylene valeric acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation processes. For example, compounds with related structures have been synthesized from precursors like 4-methylcyclohexanone, utilizing a series of steps to achieve the desired chemical structure (Su An-qi, 2010).

Molecular Structure Analysis

The molecular structure of chemicals closely related to 4-Methyl-2-methylene valeric acid can be determined using various spectroscopic techniques, including IR, MS, 1H NMR, and 13C NMR spectroscopy. These methods provide insights into the chemical's structure, including bond lengths, bond angles, and the presence of specific functional groups (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4-Methyl-2-methylene valeric acid can include Alder-ene type reactions, which are useful in synthesizing natural products containing 1,4-diene structures. These reactions demonstrate the compound's reactivity and potential applications in synthetic chemistry (B. Trost et al., 1998).

Physical Properties Analysis

The physical properties of compounds structurally similar to 4-Methyl-2-methylene valeric acid, such as melting points and solubility, can be characterized using differential scanning calorimetry (DSC) and polarizing microscopy. These methods help in understanding the compound's behavior under different temperature conditions and in various solvents.

Chemical Properties Analysis

The chemical properties, including the reactivity towards nucleophiles, electrophiles, and various catalysts, can be explored through experimental and theoretical studies. For instance, the use of boric acid and N-methyl-4-boronopyridinium iodide as catalysts in esterification reactions of alpha-hydroxycarboxylic acids showcases the compound's potential in facilitating specific chemical transformations (T. Maki et al., 2005).

Wissenschaftliche Forschungsanwendungen

Renewable Production of Valeric Acid

Research has demonstrated the potential of engineered Escherichia coli for the renewable production of valeric acid directly from glucose. This innovative approach expands on the native biosynthetic pathways within E. coli, utilizing synthetic metabolic pathways constructed to synthesize valeric acid among other chemicals. The introduction of specific enzymes into these pathways has shown promising results, achieving significant titers of valeric acid in experiments. This method highlights a sustainable alternative to traditional, petroleum-based production processes for valeric acid, which serves as a chemical intermediate for a variety of applications, including plasticizers, lubricants, and pharmaceuticals (Dhande, Xiong, & Zhang, 2012).

Synthesis of Hyperbranched Polyesters

Another study explores the use of 4,4-bis(4′-hydroxyphenyl)valeric acid and its derivatives in the synthesis of hyperbranched polyesters. These materials were polycondensed using various catalysts, leading to the production of low oligomers and high molecular weight compounds with significant amounts of cyclic structures. The resulting hyperbranched polyesters, with their unique structural properties, could have potential applications in various industrial sectors, such as in the production of plastics and other materials (Kricheldorf, Hobzova, & Schwarz, 2003).

Catalytic Pyrolysis for Biofuel Production

Catalytic pyrolysis of valeric acid on nanosized catalysts has been investigated for the production of biofuels and chemicals. The study indicates that the thermal decomposition of valeric acid over nanometer-sized oxide catalysts leads to the formation of value-added products such as dibutylketone and propylketene. The research provides insights into the mechanisms of these reactions and the kinetic parameters, offering a path towards the efficient, heterogeneously catalyzed conversion of valeric acid into industrially relevant compounds (Kulyk et al., 2017).

Advances in Ruthenium-Catalyzed Hydrogenation Reactions

Levulinic acid, derived from biomass, can be catalytically hydrogenated to produce γ-valerolactone, valeric acid, and other compounds using ruthenium-based catalysts. This process is significant for the development of biofuels and fine chemicals from renewable resources. The review discusses the advantages of performing these hydrogenation reactions in aqueous media, highlighting the role of water in enhancing reaction rates and safety. The research underscores the potential of ruthenium-catalyzed reactions in the efficient conversion of biomass-derived levulinic acid into valuable chemicals and biofuels (Seretis et al., 2020).

Biomass Conversion to Valeric Acid and Esters

A novel method for converting biomass-derived levulinic acid to valeric acid and valerate esters has been developed. This process involves the use of metal triflates and Pd/C as catalysts, achieving high conversion rates and selectivity under mild conditions. The study explores various reaction conditions and demonstrates the potential of this method for the production of valeric acid and its esters from renewable resources, offering a sustainable approach to the synthesis of value-added chemicals (Zhou, Zhu, Deng, & Fu, 2018).

Wirkmechanismus

Pharmacokinetics

Its physical properties such as boiling point, critical temperature, and critical pressure have been evaluated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-methylene valeric acid. Factors such as temperature and pressure can affect the compound’s physical and chemical properties, potentially influencing its biological activity .

Eigenschaften

IUPAC Name |

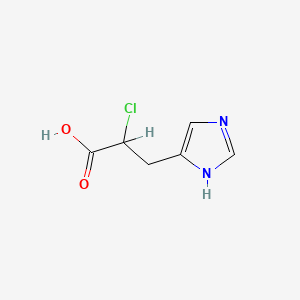

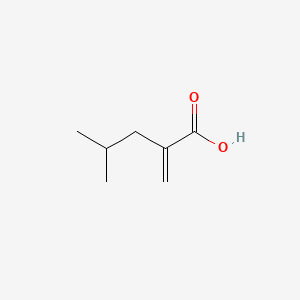

4-methyl-2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIHFGYUMFFCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179747 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25044-10-4 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025044104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-methylidenepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate](/img/structure/B1213398.png)